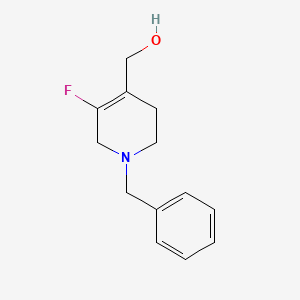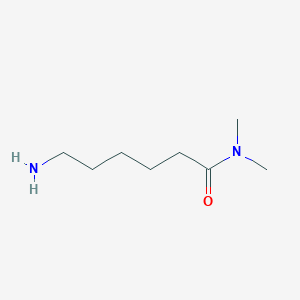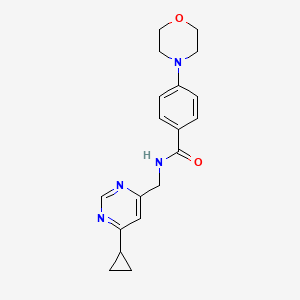![molecular formula C22H21N3O3 B2422498 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-00-7](/img/no-structure.png)
1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as naphthalenes . These are compounds containing a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by analytical measurements, spectral (IR, UV-vis, 1 H and 13 C-NMR and MS) and magnetometry . The elemental analyses, UV-vis spectra and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1 H-NMR spectrum . This confirms that the 1,3-dipolar cycloaddition reaction has taken place .Physical And Chemical Properties Analysis
In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1 . In the present molecule, C−H stretching vibrations are computed at 3078, 3063, 3053, 3049, 3041, and 3037 cm−1, and the IR and Raman peaks are recognized at 3038 and 3071 cm−1, respectively .Aplicaciones Científicas De Investigación
Antimicrobial Properties
1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been explored for their antimicrobial properties. Some synthesized derivatives exhibited notable antimicrobial activity against various microorganisms like Staphylococcus aureus and Candida tenuis (Voskienė et al., 2011).
Chemosensors for Metal Ions
Research has shown the potential of naphthoquinone-based compounds, including derivatives of 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, as chemosensors for transition metal ions. These compounds have demonstrated selective and sensitive detection of metal ions like copper and nickel, often with visible color change indicating the presence of these ions (Gosavi-Mirkute et al., 2017).
Synthesis Methods
Significant research has been conducted on novel synthesis methods for pyrimidine derivatives, including 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These methods aim to improve yields, reduce reaction times, and simplify procedures, contributing to more efficient production and exploration of these compounds in various applications (Chen et al., 2008).
Antioxidant Activity
Some derivatives of 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promising antioxidant properties. Research in this area explores the potential of these compounds in combating oxidative stress and free radical damage, which are key factors in various diseases and aging processes (Taha, 2012).
Fluorescence Imaging
There's ongoing research into the use of naphthoquinone pyridyl tetrazole-based derivatives for fluorescence imaging, particularly for the detection of metal ions like Zn2+ in living cells. These compounds can act as efficient fluorescent probes, expanding the toolkit for biomedical imaging and diagnostics (Balakrishna et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethoxypyrimidine with 1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethoxypyrimidine", "1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethoxypyrimidine in sulfuric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add the diazonium salt to a solution of 1-methyl-3-(naphthalen-1-ylmethyl)-5-propyl-1H-pyrazole-4-carboxylic acid in ethanol and water, and stir for several hours to allow for condensation.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic and then heat to promote cyclization.", "Step 4: Add hydrogen peroxide to the reaction mixture to oxidize the pyrazole ring to a pyridine ring.", "Step 5: Add sodium nitrate to the reaction mixture to quench the excess hydrogen peroxide.", "Step 6: Isolate the product by filtration and recrystallization." ] } | |
Número CAS |
921481-00-7 |
Fórmula molecular |
C22H21N3O3 |
Peso molecular |
375.428 |
Nombre IUPAC |
1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O3/c1-3-13-28-18-11-12-23-20-19(18)21(26)25(22(27)24(20)2)14-16-9-6-8-15-7-4-5-10-17(15)16/h4-12H,3,13-14H2,1-2H3 |
Clave InChI |
CUIHWQQWUUBPBI-UHFFFAOYSA-N |
SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC4=CC=CC=C43)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)
![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)
![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)


![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)